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For Immediate Release

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information regarding the clinical development and
subsequent discontinuation of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate
(NMDA) receptor antagonist. The information is presented in a question-and-answer format to
directly address potential queries arising during experimental design and data interpretation.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the discontinuation of Lanicemine's clinical
development?

Al: The clinical development of Lanicemine was discontinued by AstraZeneca in 2013
primarily because it failed to meet the primary efficacy endpoints in a pivotal Phase llb clinical
trial, known as Study 31 or the PURSUIT study.[1] In this study, Lanicemine, when used as an
adjunctive treatment for patients with major depressive disorder (MDD) who had an inadequate
response to at least one antidepressant, did not demonstrate a statistically significant
improvement in depressive symptoms compared to placebo.[2][3]

Q2: Were there conflicting results from earlier clinical trials?

A2: Yes, the results from Study 31 were in contrast to an earlier, promising Phase lla trial,
referred to as Study 9.[4] In Study 9, Lanicemine showed a statistically significant reduction in
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depressive symptoms compared to placebo.[5] This discrepancy between the two key studies
was a critical factor in the decision to halt further development.

Q3: What were the key differences in the patient populations between Study 9 and Study 31?

A3: While both studies enrolled patients with treatment-resistant depression, there were subtle
but potentially significant differences. Patients in Study 31 were required to have a history of
inadequate response to one to four previous antidepressant treatments, whereas patients in
Study 9 had a history of inadequate response to at least two prior antidepressant treatments.
The baseline severity of depression, as measured by the Montgomery-Asberg Depression
Rating Scale (MADRS), was also slightly different between the two studies.

Q4: How did the efficacy of Lanicemine in these trials compare to placebo?

A4: In Study 9, both the 100 mg and 150 mg doses of Lanicemine administered three times a
week for three weeks resulted in a significantly greater reduction in MADRS scores from
baseline compared to placebo.[5] In contrast, Study 31, which evaluated 50 mg and 100 mg
doses of Lanicemine, found no statistically significant difference in the change in MADRS
scores between the Lanicemine groups and the placebo group at the primary endpoint of six
weeks.[2][3]

Troubleshooting Guide for Experimental Research

This section provides guidance for researchers investigating NMDA receptor antagonists and
encountering challenges in replicating or interpreting findings related to Lanicemine.

Issue: Discrepancy in Efficacy Results in Preclinical Models.

Potential Cause: Variability in preclinical models of depression and their translatability to the
human condition.

Troubleshooting Steps:

* Model Selection: Carefully consider the specific preclinical model being used and its known
predictive validity for NMDA receptor-targeting drugs.
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Dose Response: Ensure a comprehensive dose-response study is conducted to identify the
optimal therapeutic window, as NMDA receptor antagonists can exhibit a U-shaped dose-

response curve.

Behavioral Endpoints: Utilize a battery of behavioral tests that assess different domains of
depression-like behavior to obtain a more complete picture of the compound's effects.

Issue: Difficulty in Observing a Clear Antidepressant Signal Over a High Placebo Response.

Potential Cause: The inherent variability of the placebo response in clinical trials for

depression.

Troubleshooting Steps:

Patient Selection: Implement stringent inclusion and exclusion criteria to enroll a more
homogeneous patient population. Consider baseline severity of depression as a stratification
factor.

Blinding Integrity: Ensure robust blinding procedures are in place for both patients and
investigators to minimize expectation bias.

Endpoint Selection: While the MADRS is a standard endpoint, consider incorporating
objective biomarkers, such as those derived from quantitative electroencephalography
(QEEG), to complement clinical ratings.

Quantitative Data Summary

The following tables summarize the key quantitative data from the two pivotal Phase Il clinical

trials of Lanicemine.

Table 1: Efficacy Results of Lanicemine Phase lla (Study 9)
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Mean Change from

o 95% Confidence
Treatment Group Baseline in MADRS - | p-value vs. Placebo
nterva
Score (Week 3)
Lanicemine 100 mg -14.6 -17.5t0 -11.7 0.011
Lanicemine 150 mg -13.4 -16.3t0 -10.5 0.053
Placebo 9.1 -12.1t0-6.1

Data from Sanacora G, et al. Mol Psychiatry. 2014.[5]

Table 2: Efficacy Results of Lanicemine Phase Ilb (Study 31)

Treatment Group

Mean Change from
Baseline in MADRS

95% Confidence

p-value vs. Placebo

Interval
Score (Week 6)
) ) Not Statistically
Lanicemine 50 mg -12.3 -14.4 t0 -10.2 o
Significant
) ] Not Statistically
Lanicemine 100 mg -11.6 -13.7t0-9.5 o
Significant
Placebo -10.8 -12.9t0 -8.7

Data from Sanacora G, et al. Neuropsychopharmacology. 2017.[2][3]

Experimental Protocols

Quantitative Electroencephalography (QEEG) Protocol for Comparing Lanicemine and

Ketamine

This protocol outlines the methodology used to compare the pharmacodynamic effects of

Lanicemine and ketamine on brain electrical activity.

o Subject Population: Healthy male volunteers aged 18-55 years.

o Study Design: Double-blind, placebo-controlled, crossover study.
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e Drug Administration: Intravenous infusion of Lanicemine (e.g., 100 mg), ketamine (e.g., 0.5
mg/kg), or placebo over a 40-minute period.

» EEG Recording:
o Continuous EEG recording using a high-density electrode cap (e.g., 128 channels).

o Data acquisition starts prior to infusion (baseline), continues throughout the infusion, and
for a specified period post-infusion.

o Eyes-closed and eyes-open resting-state conditions are recorded.
e Data Analysis:
o Preprocessing of EEG data to remove artifacts (e.g., eye movements, muscle activity).

o Spectral analysis to calculate power in different frequency bands (e.g., delta, theta, alpha,
beta, gamma).

o Source localization techniques to identify the brain regions showing the most significant
changes in electrical activity.

o Statistical comparison of changes in gEEG parameters between the active drug and
placebo groups.
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Caption: Lanicemine's mechanism of action at the NMDA receptor.
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Caption: A generalized workflow for Lanicemine clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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